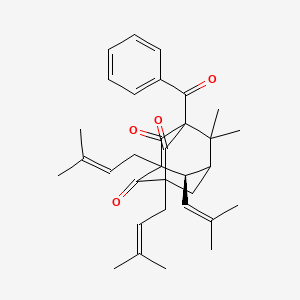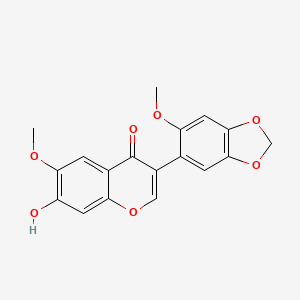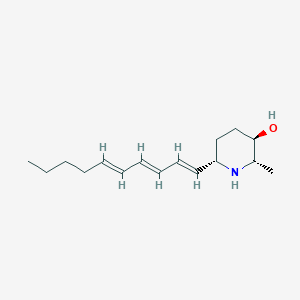
Sodium 2-butyloctyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-butyloctyl sulfate is an organic sodium salt having 2-butyloctyl sulfate as the counterion. It is used as a surfactant. It has a role as a surfactant. It contains a 2-butyloctyl sulfate.
Applications De Recherche Scientifique
1. Plant Response to Sodium Sulphate Salinity
Sodium sulphate (Na2SO4) has significant effects on plant growth, particularly in red-osier dogwood seedlings. A study by Renault (2005) explored how sodium sulphate impacts growth parameters, ion and carbohydrate accumulation, and cell wall composition in these seedlings. The findings showed that calcium could alleviate the effects of salt stress on shoot height and cell wall content in the stems of these plants, indicating the potential use of sodium sulphate in studying plant responses to salinity stress (Renault, 2005).
2. Environmental Pollution and Chemical Interaction
Research has also focused on the environmental implications of sodium sulphate. Mera, Torres, and Abalde (2016) conducted a study to understand how sodium sulphate interacts with other chemicals like cadmium in aquatic environments. Their findings suggest that sodium sulphate can exhibit dual antagonist/synergistic effects on cadmium toxicity, dependent on its concentration. This research highlights the importance of sodium sulphate in understanding chemical interactions in polluted environments (Mera, Torres, & Abalde, 2016).
3. Industrial Applications in Electrodialysis
In the industrial sector, sodium sulphate is utilized in processes like electrodialysis. Paleologou, Thibault, Wong, Thompson, and Berry (1997) demonstrated the use of sodium sulphate in a bipolar membrane electrodialysis (BME) system, achieving enhanced current efficiency for sodium hydroxide production. Their work underlines the relevance of sodium sulphate in industrial applications, particularly in chemical manufacturing (Paleologou et al., 1997).
4. Health and Safety Studies
Additionally, sodium sulphate has been studied for its health and safety implications. Susmi, Rebello, Jisha, and Sherief (2010) investigated the toxic effects of sodium dodecyl sulphate on Grass Carp, revealing significant histological and enzymatic changes. This research is crucial for understanding the ecological impact and safety measures required when dealing with sodium sulphate in environmental and laboratory settings (Susmi, Rebello, Jisha, & Sherief, 2010).
5. Applications in Biochemistry and Molecular Biology
Warra (2012) provided an overview of the use of Sodium Dodecyl Sulphate in biotechnology, biochemical analysis, surfactant chemistry, and polymer technology. This review highlights the widespread applications and current trends in the use of SDS, a variant of sodium sulphate, in various scientific and industrial fields (Warra, 2012).
Propriétés
Numéro CAS |
94200-74-5 |
|---|---|
Nom du produit |
Sodium 2-butyloctyl sulphate |
Formule moléculaire |
C12H25NaO4S |
Poids moléculaire |
288.38 g/mol |
Nom IUPAC |
sodium;2-butyloctyl sulfate |
InChI |
InChI=1S/C12H26O4S.Na/c1-3-5-7-8-10-12(9-6-4-2)11-16-17(13,14)15;/h12H,3-11H2,1-2H3,(H,13,14,15);/q;+1/p-1 |
Clé InChI |
QHVJMQSXCDOHMT-UHFFFAOYSA-M |
SMILES |
CCCCCCC(CCCC)COS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCC(CCCC)COS(=O)(=O)[O-].[Na+] |
Autres numéros CAS |
94200-74-5 |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(3S,8aS)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]methyl 2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxylate](/img/structure/B1264626.png)





